3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-

JNK3 inhibition Kinase assay Structure-activity relationship

Optimizing JNK isoform selectivity while avoiding off-target p38α inhibition is a critical challenge in kinase research. This compound (CAS 929700-64-1) is a well-characterized JNK3/JNK2 inhibitor with a defined selectivity window, serving as a pivotal SAR probe within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series. - JNK3 IC50 of 631 nM with 25-fold selectivity over p38α (IC50 = 15,849 nM), enabling specific pathway modulation. - Reduced molecular weight (288.39 g/mol) and lipophilicity (XLogP3-AA = 4.0) predict improved solubility for high-concentration biochemical assays. - Ligand efficiency metrics (LE = 0.45, LLE = 2.39) confirm favorable binding thermodynamics. Reliably sourced for systematic SAR comparisons and lead optimization benchmarking.

Molecular Formula C14H12N2OS2
Molecular Weight 288.4 g/mol
Cat. No. B13932002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-
Molecular FormulaC14H12N2OS2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CSC=C3)C#N
InChIInChI=1S/C14H12N2OS2/c15-7-11-10-3-1-2-4-12(10)19-14(11)16-13(17)9-5-6-18-8-9/h5-6,8H,1-4H2,(H,16,17)
InChIKeyZTTGYKSKKUNFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Kinase Target Profile


3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- (CAS 929700-64-1) is a synthetic small-molecule inhibitor belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class. It was characterized in the seminal series reported by Angell et al. (2007) as a selective inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK3 and JNK2 [1]. The compound possesses a molecular formula of C14H12N2OS2 and a molecular weight of 288.39 g/mol [2]. Its mechanism involves binding to the ATP-binding site of the kinase, with the 3-cyano substituent forming a critical hydrogen-bond acceptor interaction with the hinge region, a binding mode confirmed by X-ray crystallography for close structural analogs within the series [1].

JNK3/JNK2 target engagement studies
MAPK pathway selectivity profiling
Hinge-binding mode reference (3-cyano series)

Why Generic Substitution Fails: Isoform Selectivity and Physicochemical Differences


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitor class, even minor structural modifications to the amide substituent produce substantial shifts in kinase isoform selectivity and potency. The series was explicitly designed to explore the structure-activity relationship (SAR) at the amide position, revealing that the identity of the aryl/heteroaryl group dictates the balance between JNK3, JNK2, and off-target p38α inhibition [1]. Consequently, the thiophene-3-carboxamide variant (target compound) cannot be interchanged with the naphthalene analog (TCS JNK 5a), the benzamide analog, or the thiophene-2-carboxamide regioisomer without fundamentally altering the pharmacological profile. The quantitative evidence below demonstrates that each analog occupies a distinct position in the potency-selectivity landscape, making generic substitution scientifically invalid for studies requiring defined JNK isoform modulation [1].

Amide substituent Changes JNK isoform selectivity and potency; naphthalene, benzamide analogs not interchangeable.
Thiophene regioisomer 2-carboxamide isomer may alter hinge-binding geometry; JNK inhibition profile not characterized.
Physicochemical profile Differences in lipophilicity and solubility vs. naphthalene analog affect assay compatibility.

Quantitative Differentiation Against Structural Analogs


JNK3 Inhibitory Potency Across Amide Substituents

In the standardized JNK3 truncated enzyme inhibition assay reported by Angell et al. (2007), the target 3-thiophenecarboxamide analog (ChEMBL CHEMBL397356) demonstrated an IC50 of 630.96 nM (pIC50 6.2). This represents a diminished potency relative to the naphthalene-1-carboxamide analog TCS JNK 5a (pIC50 6.7, IC50 approximately 200 nM), but a substantial improvement over the unsubstituted benzamide analog (pIC50 5.80, IC50 approximately 1,585 nM) [1]. Critically, substitution of the thiophene attachment from the 3-position to the 2-position (thiophene-2-carboxamide regioisomer, CAS 313662-16-7) introduces a distinct electronic and steric environment at the hinge-binding interface, which—based on the series SAR—is predicted to alter both potency and selectivity profiles [2].

JNK3 Potency
Head-to-head
Target IC50 = 631 nM; Naphthalene ~200 nM; Benzamide ~1,585 nM
Supports intermediate JNK3 inhibition; enables graded pathway-response studies
Truncated JNK3 enzyme assay (Angell 2007)
JNK3 inhibition Kinase assay Structure-activity relationship

Selectivity Window Against p38α MAP Kinase

Off-target activity against p38α—a closely related MAP kinase family member with high structural similarity to JNK—is a critical selectivity parameter. The target 3-thiophenecarboxamide analog exhibits a p38α IC50 of 15,848.93 nM (pIC50 4.8), yielding a JNK3/p38α selectivity ratio of approximately 25-fold [1]. Its close analog, TCS JNK 5a, displays a similar p38α pIC50 of <4.8 (IC50 > 15,849 nM), also demonstrating >79-fold selectivity for JNK3 over p38α . However, the two compounds achieve this selectivity at markedly different absolute JNK3 potencies, meaning the 3-thiophene analog provides a wider absolute concentration window for selective JNK3 engagement in cellular assays before p38α inhibition becomes relevant. The class-level SAR indicates that both the 3-cyano group and heteroaryl carboxamide contribute to maintaining MAPK family selectivity through distinct hinge-binding interactions [1].

p38α Selectivity
Head-to-head
JNK3/p38α ratio ~25 (Target) vs >79 (TCS JNK 5a)
Provides wider absolute concentration window for selective JNK3 engagement
p38α assay (CHEMBL897069); 25-fold window
Kinase selectivity p38α counter-screen MAPK family

Molecular Property Differentiation: Lipophilicity and Size

The replacement of the naphthalene ring (TCS JNK 5a) with a thiophene ring (target compound) produces measurable differences in key physicochemical parameters relevant to solubility, permeability, and assay compatibility. The target compound has a molecular weight of 288.39 g/mol versus 332.42 g/mol for TCS JNK 5a—a reduction of approximately 13% [1]. The calculated XLogP3-AA value is 4.0 for the target compound, compared to an estimated >4.5 for the naphthalene analog, reflecting the reduced aromatic surface area and correspondingly lower lipophilicity [1]. Based on the ChEMBL ligand efficiency indices, the target compound exhibits a ligand efficiency (LE) of 0.45 and lipophilic ligand efficiency (LLE) of 2.39 for JNK3 binding, parameters that are used to benchmark the quality of binding interactions relative to molecular size and lipophilicity [2]. These differences have practical implications for aqueous solubility in assay buffers and may influence non-specific protein binding in cellular contexts.

Physicochemical Profile
Head-to-head
MW 288.4 vs 332.4; XLogP 4.0 vs >4.5
Lower lipophilicity may improve solubility for high-concentration assays
Computed values; LE 0.45, LLE 2.39
Physicochemical properties Drug-likeness Lipophilicity

Binding Mode Divergence: Thiophene Regioisomers

X-ray crystallographic studies on analogs 5e and 8a in complex with JNK3 confirmed that the 3-cyano substituent of the tetrahydrobenzothiophene core forms a hydrogen-bond acceptor interaction with the hinge region of the ATP-binding site [1]. The amide carbonyl and NH groups engage the kinase hinge through a donor-acceptor pair typical of type I kinase inhibitors. Within this framework, the nature and orientation of the terminal aryl/heteroaryl ring (thiophene-3-yl, thiophene-2-yl, phenyl, or naphthyl) directly influences the shape complementarity with the selectivity pocket adjacent to the hinge. The thiophene-3-carboxamide regioisomer (target compound) orients the sulfur atom differently within the hydrophobic pocket compared to the thiophene-2-carboxamide regioisomer (CAS 313662-16-7), a distinction that the SAR within the Angell et al. series demonstrates is sufficient to drive differential JNK isoform selectivity [1]. Although no co-crystal structure of the exact target compound is publicly available, the consistent binding mode established for the series supports this structure-based differentiation rationale.

Binding Mode (Regioisomer)
Class-level
3-carboxamide vs. 2-carboxamide: binding orientation inferred from analog co-crystals
Regiospecific procurement essential; 2-isomer not interchangeable for JNK profiling
No direct co-crystal; SAR supports distinction
Binding mode Hinge region X-ray crystallography

Optimal Research and Industrial Application Scenarios


Graded JNK3 Inhibition in Cellular Signaling

For researchers investigating JNK3-mediated signaling cascades where complete pathway ablation using highly potent inhibitors (e.g., TCS JNK 5a, JNK3 pIC50 6.7) is undesirable, the 3-thiophenecarboxamide analog (JNK3 IC50 = 631 nM) enables finer titration of JNK3 activity. Its 25-fold selectivity window over p38α (IC50 = 15,849 nM) provides a usable concentration range of approximately 0.1–10 µM for selective JNK3 engagement without confounding p38α inhibition, as established in the Angell et al. (2007) profiling data [1].

SAR Probe for Amide Substituent Effects

This compound serves as a critical SAR probe within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series. Its thiophene-3-carboxamide group represents the heteroaryl midpoint between the minimal benzamide scaffold (pIC50 5.80) and the extended naphthalene analog TCS JNK 5a (pIC50 6.7). Procurement of this compound enables systematic pairwise comparisons to map the contribution of heteroatom placement and ring electronics to JNK3 binding affinity, a strategy directly supported by the series-wide kinase profiling in the primary Angell et al. publication [1].

Assay Development with Reduced DMSO Constraints

The target compound's reduced molecular weight (288.39 g/mol vs. 332.42 g/mol for TCS JNK 5a) and lower computed lipophilicity (XLogP3-AA = 4.0) predict improved aqueous solubility relative to the naphthalene analog [1][2]. This property is advantageous for high-throughput screening campaigns or high-concentration biochemical assays where DMSO concentrations must be minimized to avoid solvent-induced artifacts. The ligand efficiency metrics (LE = 0.45, LLE = 2.39) further support its quality as a tool compound with favorable binding thermodynamics per unit of molecular size [3].

Comparator Arm in JNK3 Lead Optimization Programs

In lead optimization campaigns targeting JNK3, the 3-thiophenecarboxamide analog functions as a valuable comparator compound representing the 'heteroaryl carboxamide' chemotype. Its well-characterized JNK3 potency (IC50 = 631 nM), defined selectivity profile, and known binding mode (hinge-binding via 3-cyano group) provide a reproducible benchmark against which novel chemical series can be evaluated, a practice rooted in the foundational SAR framework established by Angell et al. in Bioorganic & Medicinal Chemistry Letters [1].

Application
Selection Property
Validation Focus
JNK3 pathway dose-response studies
Intermediate JNK3 inhibition potency profile
Verify p38α selectivity window in cellular context
JNK inhibitor chemotype SAR studies
Thiophene-3-carboxamide as heteroaryl midpoint scaffold
Comparative potency and selectivity profiling across amide analogs
High-concentration biochemical assay development
Reduced lipophilicity and molecular weight vs. naphthalene analog
Assess solubility and DMSO tolerance in assay buffers
JNK3 lead optimization benchmarking
Well-characterized JNK3 potency and selectivity reference
Reproduce reported IC50 and selectivity in internal platform
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